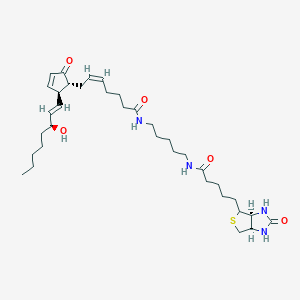
Prostaglandin A2-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin A2-biotin is a biotinylated form of Prostaglandin A2, a bioactive lipid compound. Prostaglandin A2 is known for its ability to block cell cycle progression and induce apoptosis in certain cell types. The addition of biotin to Prostaglandin A2 allows for easier detection and interaction studies through biotin’s affinity for avidin or streptavidin .
Applications De Recherche Scientifique
Prostaglandin A2-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the interactions of Prostaglandin A2 with various proteins and receptors.
Biology: Employed in cell cycle studies to understand the mechanisms of cell cycle arrest and apoptosis.
Medicine: Investigated for its potential antitumor effects and its role in targeting specific proteins involved in cancer progression.
Industry: Utilized in the development of diagnostic tools and assays due to its biotinylated nature, which allows for easy detection and quantification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A2-biotin typically involves the biotinylation of Prostaglandin A2. This process can be achieved through the reaction of Prostaglandin A2 with biotinylation reagents under specific conditions. The reaction often requires the presence of coupling agents and solvents to facilitate the attachment of biotin to the Prostaglandin A2 molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandin A2-biotin undergoes various chemical reactions, including:
Oxidation: Prostaglandin A2 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the Prostaglandin A2 molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Mécanisme D'action
Prostaglandin A2-biotin exerts its effects through the interaction with specific molecular targets and pathways. The biotinylated form allows for the detection and study of these interactions. Prostaglandin A2 targets scaffold/matrix attachment region-binding protein 1 (SMAR1) through an Hsp70-dependent mechanism, leading to cell cycle arrest and apoptosis. The biotin moiety facilitates the capture and identification of proteins that interact with Prostaglandin A2 .
Similar Compounds:
Prostaglandin E2: Involved in inflammatory responses and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction and is crucial in processes such as uterine contractions.
Thromboxane A2: Plays a central role in promoting platelet aggregation and vasoconstriction .
Uniqueness: this compound is unique due to its biotinylated form, which allows for specific detection and interaction studies. This makes it a valuable tool in research applications where precise identification and quantification of interactions are required .
Propriétés
Formule moléculaire |
C35H56N4O5S |
|---|---|
Poids moléculaire |
644.9 g/mol |
Nom IUPAC |
(Z)-N-[5-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enamide |
InChI |
InChI=1S/C35H56N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h4,8,19-22,26-29,31,34,40H,2-3,5-7,9-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b8-4-,21-19+/t26-,27-,28+,29-,31?,34-/m0/s1 |
Clé InChI |
CMOWJMGZBDREFB-MCNHMREWSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)O |
SMILES |
O=C1C=C[C@H](/C=C/[C@@H](O)CCCCC)[C@H]1C/C=CCCCC(NCCCCCNC(CCCC[C@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O |
SMILES canonique |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |
Synonymes |
PGA2-biotin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



